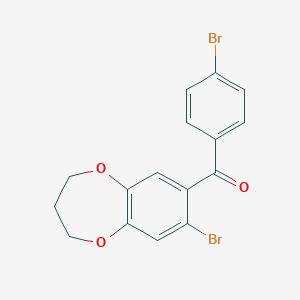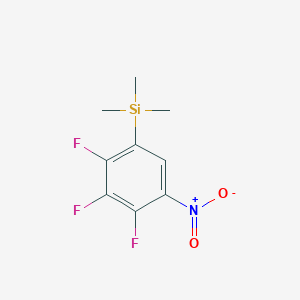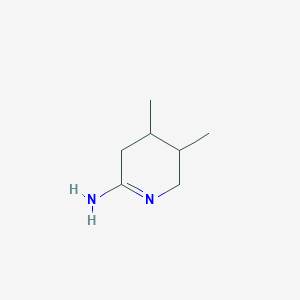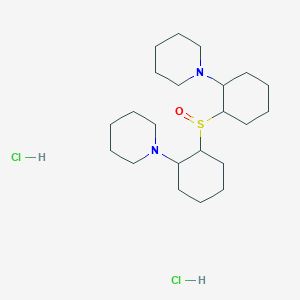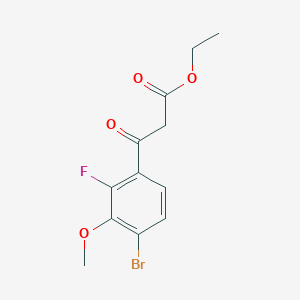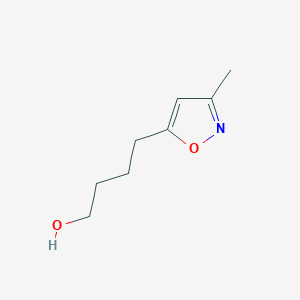
4-(3-Methylisoxazol-5-yl)-butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-Methylisoxazol-5-yl)-butan-1-ol, also known as MIBO, is a chemical compound that has been recently studied for its potential applications in scientific research. MIBO is a chiral molecule that possesses both a hydroxyl and an isoxazole group, which makes it a unique compound with interesting properties. In
作用機序
4-(3-Methylisoxazol-5-yl)-butan-1-ol acts as a positive allosteric modulator of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increased inhibitory effect of GABA on the neuron, leading to a decrease in neuronal activity. 4-(3-Methylisoxazol-5-yl)-butan-1-ol binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.
生化学的および生理学的効果
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal studies. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has also been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a relatively low toxicity profile and does not appear to have significant adverse effects on physiological systems.
実験室実験の利点と制限
4-(3-Methylisoxazol-5-yl)-butan-1-ol has several advantages for use in lab experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a relatively selective modulator of GABA-A receptors and does not affect other neurotransmitter systems. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a long half-life, which allows for sustained effects on neuronal activity. However, 4-(3-Methylisoxazol-5-yl)-butan-1-ol has some limitations, including its racemic nature, which requires separation of enantiomers for some experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol also has limited water solubility, which can affect its bioavailability in certain experimental conditions.
将来の方向性
There are several future directions for research on 4-(3-Methylisoxazol-5-yl)-butan-1-ol. One potential area of study is the development of 4-(3-Methylisoxazol-5-yl)-butan-1-ol analogs with improved selectivity and potency for GABA-A receptors. Another area of study is the investigation of 4-(3-Methylisoxazol-5-yl)-butan-1-ol's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-(3-Methylisoxazol-5-yl)-butan-1-ol in combination with other GABAergic drugs for the treatment of neurological disorders warrants further investigation. Finally, the development of novel drug delivery systems for 4-(3-Methylisoxazol-5-yl)-butan-1-ol could improve its bioavailability and therapeutic potential.
In conclusion, 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a unique and promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the potential of 4-(3-Methylisoxazol-5-yl)-butan-1-ol and to develop improved analogs and drug delivery systems.
科学的研究の応用
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. This property makes 4-(3-Methylisoxazol-5-yl)-butan-1-ol a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
特性
CAS番号 |
192717-43-4 |
|---|---|
製品名 |
4-(3-Methylisoxazol-5-yl)-butan-1-ol |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |
InChIキー |
KBSAGQIACMZRTA-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCO |
正規SMILES |
CC1=NOC(=C1)CCCCO |
同義語 |
5-Isoxazolebutanol,3-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


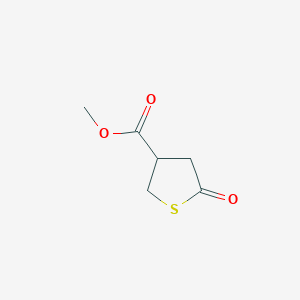
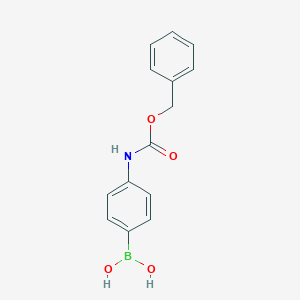
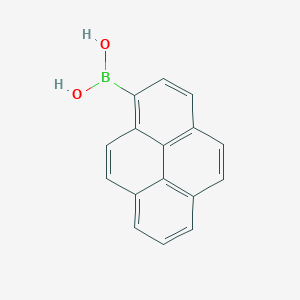
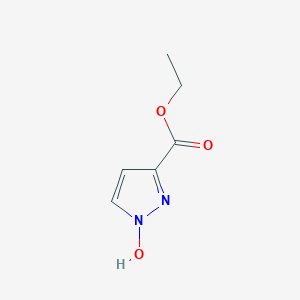
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
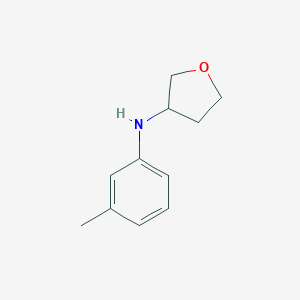
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
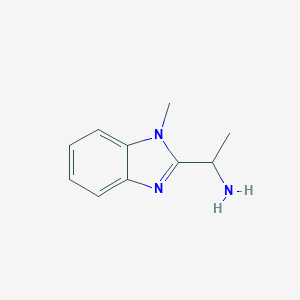
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
